Oxitriptyline
Overview
Description
Oxitriptyline is a tricyclic compound known for its anticonvulsant properties. It belongs to the dibenzocycloheptene family and has the chemical formula C19H21NO2 . Despite its promising pharmacological profile, this compound was never marketed .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxitriptyline involves the reaction of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl with dimethylcarbamoyl chloride in the presence of a base such as triethylamine . The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Oxitriptyline can undergo various chemical reactions, including:
Oxidation: Oxidation of the tricyclic ring system can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the dimethylcarbamoyl moiety.
Common Reagents and Conditions:
Oxidation: Reagents like or in acidic conditions.
Reduction: Reagents such as or .
Substitution: Nucleophiles like or under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted carbamoyl derivatives.
Scientific Research Applications
Chemistry: As a model compound for studying tricyclic structures and their reactivity.
Biology: Research into its anticonvulsant properties and potential neuroprotective effects.
Medicine: Although not marketed, it has been studied for its potential use in treating epilepsy and other neurological disorders.
Industry: Potential applications in the synthesis of related tricyclic compounds for pharmaceutical research.
Mechanism of Action
Oxitriptyline exerts its effects primarily through its interaction with the central nervous system. It is believed to modulate the activity of neurotransmitters by inhibiting the reuptake of norepinephrine and serotonin , thereby increasing their availability in the synaptic cleft. This action helps stabilize neuronal activity and prevent seizures .
Comparison with Similar Compounds
Amitriptyline: Another tricyclic compound used as an antidepressant.
Nortriptyline: A metabolite of amitriptyline with similar pharmacological properties.
Imipramine: A tricyclic antidepressant with a similar structure but different therapeutic uses.
Uniqueness: Oxitriptyline’s primary uniqueness lies in its anticonvulsant properties, which distinguish it from other tricyclic compounds primarily used as antidepressants. Its specific chemical structure also contributes to its distinct pharmacological profile .
Properties
CAS No. |
29541-85-3 |
---|---|
Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyloxy)acetamide |
InChI |
InChI=1S/C19H21NO2/c1-20(2)18(21)13-22-19-16-9-5-3-7-14(16)11-12-15-8-4-6-10-17(15)19/h3-10,19H,11-13H2,1-2H3 |
InChI Key |
VBEZUCAXMREMFB-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)COC1C2=CC=CC=C2CCC3=CC=CC=C13 |
Canonical SMILES |
CN(C)C(=O)COC1C2=CC=CC=C2CCC3=CC=CC=C13 |
29541-85-3 | |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.